Methyl 2-amino-5-nitrobenzoate

Medicinal Chemistry Heterocyclic Synthesis Benzimidazole

Methyl 2-amino-5-nitrobenzoate is the definitive building block for synthesizing 5-nitro benzimidazoles—a privileged pharmacophore in kinase inhibitors. Unlike the 1,2,4-regioisomer, its unique ortho-amino/meta-nitro pattern enables critical intramolecular cyclization. This crystalline solid (MP 167-169°C) offers superior handling and stoichiometric control over liquid analogs like methyl anthranilate, and its organic solubility streamlines workups, eliminating the protection steps needed with the free acid. Choose this robust intermediate for reproducible, high-purity results in medicinal chemistry, dye, and agrochemical synthesis. Strictly for R&D; not for human use.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 3816-62-4
Cat. No. B1304651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-nitrobenzoate
CAS3816-62-4
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3
InChIKeyVOQBLPBLKSXCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4): A Key Ortho-Amino-Nitrobenzoate Intermediate for Heterocyclic Synthesis


Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4) is a substituted benzoate ester featuring a unique 1,2,5-substitution pattern with an ortho-amino group and a meta-nitro group on the aromatic ring . This specific arrangement of electron-donating and electron-withdrawing groups, combined with the ester functionality, defines its role as a versatile intermediate in organic synthesis, particularly for constructing benzimidazole-based pharmacophores . Its physical state is reported as a pale yellow crystalline solid with a melting point in the range of 167-169 °C .

Why Generic 'Nitrobenzoate' Interchange is Problematic: The Critical Ortho-Amino Requirement for Downstream Cyclizations


Substituting Methyl 2-amino-5-nitrobenzoate with a generic 'aminonitrobenzoate' analog often fails due to the critical role of its 1,2,5-substitution pattern. The ortho-amino group is essential for forming fused heterocycles like benzimidazoles through condensation reactions with carboxylic acids or aldehydes, a key application of this compound . Alternative regioisomers, such as Methyl 2-amino-4-nitrobenzoate, possess a different substitution pattern that does not allow for the same intramolecular cyclization, fundamentally altering the reaction outcome . Furthermore, while the free acid (2-Amino-5-nitrobenzoic acid) shares the same ring substitution, its carboxylic acid group introduces different solubility and reactivity profiles, often requiring an extra protection/deprotection step in multi-stage syntheses, making the methyl ester a more convenient and direct building block .

Quantitative Differentiation Evidence for Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4) Against Key Analogs


Regioisomeric Specificity: Enabling vs. Precluding Benzimidazole Formation

The differentiation from a key regioisomer, Methyl 2-amino-4-nitrobenzoate, lies in the capacity for benzimidazole ring formation. The ortho-amino group in the target compound is a prerequisite for this cyclization, a reactivity that is structurally impossible for the 1,2,4-substituted analog. While direct comparative kinetic data is unavailable, this structural distinction creates a binary, all-or-nothing difference in chemical behavior, determining whether the compound can serve as a viable intermediate for benzimidazole libraries .

Medicinal Chemistry Heterocyclic Synthesis Benzimidazole

Physical Property Differentiation: Solid vs. Liquid Handling at Room Temperature

The target compound's melting point is a clear point of differentiation from many other simple aromatic esters which are liquids at ambient temperature. Methyl 2-amino-5-nitrobenzoate is a solid with a reported melting point of 167-169 °C . This is in stark contrast to Methyl 2-aminobenzoate (Methyl anthranilate), which is a liquid at room temperature with a melting point of 24-25 °C. This difference in physical state has direct implications for purification, handling, and weighing accuracy in a laboratory or industrial setting.

Process Chemistry Formulation Handling

Enhanced Organic Solubility: Ester vs. Free Acid for Non-Aqueous Reaction Media

The methyl ester group of the target compound confers enhanced solubility in common organic solvents like alcohols, DMSO, and dichloromethane . In comparison, its free acid counterpart, 2-Amino-5-nitrobenzoic acid, is more polar and exhibits significantly lower solubility in non-polar or moderately polar organic solvents, often requiring more polar aprotic solvents like DMF or DMSO for dissolution . This difference in solubility profile directly affects the choice of solvent for reactions and the ease of extractive workup, making the ester more compatible with a broader range of synthetic methodologies.

Organic Synthesis Reaction Solvent Workup

Optimal Use Cases for Methyl 2-amino-5-nitrobenzoate Based on Structural Differentiation


Synthesis of 5-Nitrobenzimidazole Derivatives for Kinase Inhibitor Programs

This compound is the premier choice for synthesizing benzimidazoles with a 5-nitro substituent. The ortho-amino group is essential for the ring-forming condensation, a reaction that is not accessible to its 1,2,4-substituted regioisomer . In medicinal chemistry, where benzimidazoles are a privileged scaffold for kinase inhibitors and other therapeutics, this structural requirement makes Methyl 2-amino-5-nitrobenzoate an irreplaceable starting material for generating focused libraries of this specific substitution pattern.

Multi-Step Syntheses Requiring a Stable, Non-Hygroscopic Solid Intermediate

For synthetic routes where precise stoichiometry is critical, Methyl 2-amino-5-nitrobenzoate offers significant advantages over liquid or low-melting analogs like Methyl anthranilate. Its solid, crystalline nature (MP 167-169 °C) simplifies handling and accurate weighing, reducing variability in reaction setups. This characteristic, combined with its good solubility in standard organic solvents, makes it a more robust and reliable intermediate for process development and scale-up in both academic and industrial laboratories.

Simplified Workflows for Reactions in Non-Aqueous Media

When a synthetic sequence is designed to be conducted entirely in organic solvents, Methyl 2-amino-5-nitrobenzoate is a superior choice over its free acid analog. Its enhanced solubility in solvents like dichloromethane and ethyl acetate allows for cleaner, more efficient reactions and simplifies the extraction process during workup. This avoids the need for specialized solvents or the additional step of esterifying the free acid, thereby saving time and resources in a multi-step synthetic campaign.

Precursor for Agrochemical and Dye Intermediates via Nitro-Reduction

The compound is widely used as a key intermediate in the synthesis of dyes and agrochemicals . Its two distinct functional groups, the nitro and amino moieties, allow for selective derivatization. A common pathway involves the reduction of the nitro group to a second amino group, yielding methyl 2,5-diaminobenzoate . This diamine is a valuable building block for creating more complex molecules, including polymers and specialty chemicals, demonstrating the compound's versatility beyond pharmaceutical applications.

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